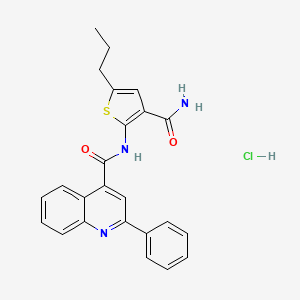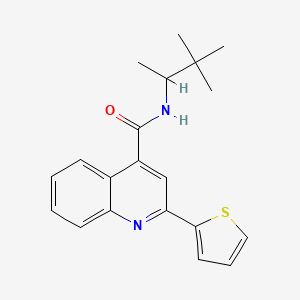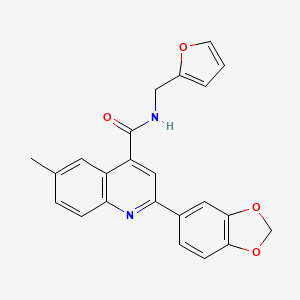
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
描述
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride is a complex organic compound that features a thiophene ring, a quinoline moiety, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reactions: The thiophene and quinoline intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Electrophiles such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Halogenated derivatives of the compound.
科学研究应用
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
相似化合物的比较
Similar Compounds
- N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide
- N-(3-carbamoyl-5-propylthiophen-2-yl)oxolane-2-carboxamide
Uniqueness
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride is unique due to its combination of a thiophene ring and a quinoline moiety, which imparts distinct electronic and steric properties. This makes it more versatile in its applications compared to similar compounds that may lack one of these functional groups.
属性
IUPAC Name |
N-(3-carbamoyl-5-propylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S.ClH/c1-2-8-16-13-19(22(25)28)24(30-16)27-23(29)18-14-21(15-9-4-3-5-10-15)26-20-12-7-6-11-17(18)20;/h3-7,9-14H,2,8H2,1H3,(H2,25,28)(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIJHCUNZNTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride](/img/structure/B4162245.png)
![2-(2-methoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162247.png)

![2-phenyl-N-[3-(pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide;hydrochloride](/img/structure/B4162255.png)
![METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B4162261.png)
![1-[4-(4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4162284.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162297.png)

![2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYL-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4162327.png)

![6-bromo-2-(4-pyridinyl)-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162337.png)
![6-bromo-N-[1-(piperidin-1-yl)propan-2-yl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B4162343.png)
METHANONE](/img/structure/B4162350.png)
